(R)-piperidin-3-ol

Description

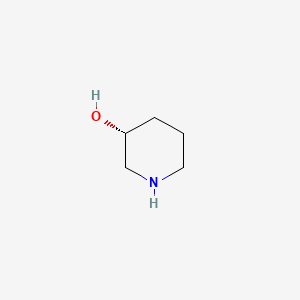

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(3R)-piperidin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO/c7-5-2-1-3-6-4-5/h5-7H,1-4H2/t5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIWOSRSKDCZIFM-RXMQYKEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](CNC1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30374746 | |

| Record name | (3R)-3-Piperidinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30374746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

101.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62414-68-0 | |

| Record name | (3R)-3-Piperidinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30374746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to (R)-piperidin-3-ol for Researchers and Drug Development Professionals

Abstract

(R)-piperidin-3-ol, a chiral heterocyclic compound, is a pivotal building block in contemporary medicinal chemistry. Its unique stereochemistry and versatile reactivity have positioned it as a valuable scaffold in the synthesis of a multitude of biologically active molecules. This guide provides a comprehensive overview of this compound, beginning with its fundamental identifiers and physicochemical properties. We delve into its critical role in drug discovery, supported by established synthesis and analytical methodologies. This document is intended to serve as a technical resource for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and practical insights to facilitate its effective utilization in the laboratory and beyond.

Introduction: The Significance of this compound in Medicinal Chemistry

The piperidine moiety is a ubiquitous structural motif found in a vast array of pharmaceuticals and natural products.[1][2] The introduction of chirality to this scaffold, as seen in this compound, significantly expands its utility in drug design. The specific spatial arrangement of the hydroxyl group in the (R)-enantiomer allows for precise molecular interactions with biological targets, which can lead to enhanced potency, selectivity, and improved pharmacokinetic profiles of drug candidates.[3][4] Consequently, this compound has emerged as a critical intermediate in the synthesis of novel therapeutics across various disease areas, including oncology and central nervous system disorders.[5][6]

This guide aims to provide a holistic understanding of this compound, from its basic chemical identity to its practical applications and analytical characterization.

Core Identification and Physicochemical Properties

A thorough understanding of the fundamental properties of a chemical entity is paramount for its safe handling, storage, and application in experimental work.

Chemical Abstract Service (CAS) Number and Molecular Identifiers

The unique identifier for this compound is its CAS number, which is essential for unambiguous identification in literature, patents, and commercial sourcing.

Molecular and Structural Information

The molecular formula and weight, along with its structural representation, are foundational to stoichiometric calculations and spectral interpretations.

-

InChI Key: BIWOSRSKDCZIFM-RXMQYKEDSA-N[11]

Caption: 2D structure of this compound indicating the chiral center.

Tabulated Physicochemical Data

For ease of reference, the key physicochemical properties of this compound are summarized in the table below. These values are critical for designing reaction conditions, purification procedures, and formulation studies.

| Property | Value | Source(s) |

| Physical Form | Colorless to yellow liquid, semi-solid, or solid lump. | [11] |

| Melting Point | 91-92 °C | [7][9] |

| Boiling Point | 191.9 ± 23.0 °C (Predicted) | [7][9] |

| Density | 1.016 ± 0.06 g/cm³ (Predicted) | [7][9] |

| Solubility | Freely soluble in water (794 g/L at 25 °C, Calculated). Soluble in alcohols, ethers, and chloroform. Limited solubility in nonpolar solvents like hexane. | [9][13] |

| pKa | 14.91 ± 0.20 (Predicted) | [7] |

| LogP | -0.2693 to 0.05950 | [7][8] |

| Hydrogen Bond Donors | 2 | [7][8] |

| Hydrogen Bond Acceptors | 2 | [7][8] |

| Rotatable Bond Count | 0 | [7][8] |

Note: Some values are predicted based on computational models and should be confirmed experimentally where critical.

Synthesis and Chirality: Securing the (R)-Enantiomer

The synthesis of enantiomerically pure this compound is a key challenge and an area of active research. Various strategies have been developed, often starting from chiral precursors or employing asymmetric synthesis techniques.

Synthetic Strategies

Common synthetic routes to this compound and its derivatives include:

-

Resolution of Racemic Mixtures: This classical approach involves separating the (R)- and (S)-enantiomers of a piperidin-3-ol precursor using a chiral resolving agent.

-

Asymmetric Synthesis: Modern methods focus on the direct synthesis of the (R)-enantiomer. This can be achieved through various means, such as the use of chiral catalysts or starting from a chiral pool material like L-glutamic acid.[14]

-

Enzymatic Resolution: Biocatalytic methods, for instance, the reduction of N-Boc-piperidin-3-one using a ketoreductase enzyme, can provide high chiral selectivity for the corresponding (S)- or (R)-hydroxypiperidine.[5]

The choice of synthetic route often depends on the desired scale, cost-effectiveness, and the required enantiomeric purity.

Caption: General synthetic approaches to obtain this compound.

Analytical Characterization and Quality Control

Ensuring the chemical identity, purity, and enantiomeric excess of this compound is critical for its use in research and drug development. A combination of analytical techniques is typically employed.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for confirming the chemical structure of this compound. The chemical shifts and coupling constants of the protons and carbons provide a unique fingerprint of the molecule.[15][16]

-

Mass Spectrometry (MS): MS is used to determine the molecular weight and can provide fragmentation patterns that further support the structural assignment.

-

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the presence of key functional groups, such as the O-H and N-H stretching vibrations.

Chiral Purity Determination

The determination of enantiomeric excess (e.e.) is of utmost importance for a chiral compound like this compound.

-

Chiral High-Performance Liquid Chromatography (HPLC): This is the most common and reliable method for separating and quantifying the enantiomers of this compound. The method often involves derivatization of the amine or alcohol functionality to introduce a chromophore, facilitating UV detection.[17][18][19] A chiral stationary phase is used to achieve separation.

-

Chiral Gas Chromatography (GC): For volatile derivatives of this compound, chiral GC can also be an effective technique for enantiomeric separation.

Exemplary Chiral HPLC Protocol (Conceptual)

The following protocol outlines a general approach for determining the enantiomeric purity of this compound via pre-column derivatization and chiral HPLC.

Objective: To quantify the (S)-enantiomer impurity in a sample of this compound.

Methodology:

-

Derivatization:

-

React the this compound sample with a suitable derivatizing agent (e.g., a chiral or achiral agent that introduces a UV-active group, such as p-toluenesulfonyl chloride) in an appropriate solvent and under basic conditions.[17] This step is crucial as the parent molecule lacks a strong chromophore.

-

-

Chromatographic Conditions:

-

Column: A chiral stationary phase column (e.g., Chiralpak AD-H or similar).[17]

-

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol), often with a small amount of an amine additive (e.g., diethylamine) to improve peak shape.

-

Flow Rate: Typically in the range of 0.5 - 1.5 mL/min.

-

Detection: UV detection at a wavelength appropriate for the derivatized analyte (e.g., 228 nm).[17]

-

Temperature: Column temperature is often controlled to ensure reproducibility.

-

-

Analysis:

-

Inject the derivatized sample onto the HPLC system.

-

The two enantiomers will be separated and elute at different retention times.

-

The enantiomeric excess is calculated from the peak areas of the two enantiomers.

-

Self-Validation: The method should be validated according to ICH guidelines, including specificity, linearity, accuracy, precision, and robustness, to ensure trustworthy results.[17]

Handling, Storage, and Safety

As with any chemical reagent, proper handling and storage procedures are essential to ensure the safety of personnel and maintain the integrity of the compound.

-

Safety Precautions: this compound and its parent compound, piperidine, are classified as corrosive and can cause severe skin burns and eye damage.[10][11][20][21] Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[22][23]

-

Storage: It is recommended to store this compound in a tightly sealed container in a cool, dry, and dark place, typically at 2-8 °C.[7][11][24] Protect from light and moisture to prevent degradation.

-

In case of Accidental Exposure:

-

Skin Contact: Immediately flush the affected area with plenty of water for at least 15 minutes and remove contaminated clothing.[20]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[20]

-

Inhalation: Move the person to fresh air.[21]

-

In all cases of exposure, seek immediate medical attention.

-

Conclusion

This compound is a cornerstone chiral building block in modern drug discovery and development. Its unique structural features and versatile reactivity make it an invaluable tool for medicinal chemists. A thorough understanding of its chemical and physical properties, coupled with robust synthetic and analytical methodologies, is crucial for its effective and safe utilization. This guide has provided a comprehensive overview of these aspects, intended to empower researchers and scientists in their pursuit of novel and improved therapeutics.

References

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. thieme-connect.com [thieme-connect.com]

- 4. Thieme E-Journals - Pharmaceutical Fronts / Abstract [thieme-connect.com]

- 5. researchgate.net [researchgate.net]

- 6. experts.arizona.edu [experts.arizona.edu]

- 7. This compound|lookchem [lookchem.com]

- 8. chemscene.com [chemscene.com]

- 9. CAS # 62414-68-0, (R)-3-Piperidinol, (+)-3-Hydroxypiperidine, (3R)-3-Hydroxypiperidine, (R)-3-Hydroxypiperidine - chemBlink [chemblink.com]

- 10. (R)-3-Piperidinol | 62414-68-0 | FP158464 | Biosynth [biosynth.com]

- 11. This compound | 62414-68-0 [sigmaaldrich.com]

- 12. skpharmatech.in [skpharmatech.in]

- 13. solubilityofthings.com [solubilityofthings.com]

- 14. researchgate.net [researchgate.net]

- 15. The Synthesis and Absolute Configuration of Enantiomeric Pure (R)- and (S)-3-(piperidin-3-yl)-1H-Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. (3R)-3-Piperidinol | C5H11NO | MD Topology | NMR | X-Ray [atb.uq.edu.au]

- 17. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. CN104007202B - A kind of HPLC analytical approach of 3-amino piperidine - Google Patents [patents.google.com]

- 19. CN104034814B - The HPLC analytical approach of 3-amino piperidine - Google Patents [patents.google.com]

- 20. pentachemicals.eu [pentachemicals.eu]

- 21. PIPERIDINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 22. jubilantingrevia.com [jubilantingrevia.com]

- 23. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 24. 62414-68-0|this compound|BLD Pharm [bldpharm.com]

Spectroscopic Data for (R)-piperidin-3-ol: An In-depth Technical Guide

Introduction

(R)-piperidin-3-ol is a chiral heterocyclic compound of significant interest in medicinal chemistry and drug development. Its piperidine scaffold is a common motif in a wide array of pharmaceuticals and biologically active molecules. The chirality at the C3 position, bearing a hydroxyl group, introduces a critical stereochemical element that can profoundly influence pharmacological activity and target binding. Therefore, the precise and unambiguous structural characterization of this compound is paramount for researchers in synthetic chemistry, pharmacology, and drug discovery.

This technical guide provides a comprehensive overview of the key spectroscopic data for this compound, covering Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Beyond presenting the raw data, this guide, from the perspective of a seasoned application scientist, delves into the rationale behind the experimental choices, offers detailed interpretations of the spectra, and provides actionable protocols for data acquisition. The aim is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights necessary for the confident identification and characterization of this important chiral building block.

Molecular Structure and Chirality

The structural integrity and stereochemical purity of this compound are the cornerstones of its utility. The piperidine ring can exist in a chair conformation, with the hydroxyl group at the C3 position adopting either an axial or equatorial orientation. The (R)-configuration dictates a specific three-dimensional arrangement of the substituents around the chiral center.

Caption: 2D structure of this compound highlighting the chiral center.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of the atoms within a molecule.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

Note on Data Source: The following ¹H NMR data is for racemic 3-hydroxypiperidine. For the pure (R)-enantiomer, the spectrum is expected to be identical in terms of chemical shifts and coupling patterns in a non-chiral solvent. Chiral discrimination would require the use of a chiral solvating agent or a chiral derivatizing agent.[1]

Table 1: ¹H NMR Spectroscopic Data for 3-Hydroxypiperidine [2][3]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~3.67 | m | 1H | H-3 |

| ~2.92 | dd | 1H | H-2eq, H-6eq |

| ~2.70 | m | 2H | H-2ax, H-6ax |

| ~1.75 | m | 2H | H-4eq, H-5eq |

| ~1.46 | m | 2H | H-4ax, H-5ax |

| Variable | br s | 2H | NH, OH |

Expert Interpretation: The ¹H NMR spectrum of 3-hydroxypiperidine presents a complex set of overlapping multiplets in the aliphatic region, which is characteristic of cyclic systems with diastereotopic protons.

-

H-3 Proton: The proton at the chiral center (H-3) is expected to resonate around 3.67 ppm as a multiplet. Its chemical shift is influenced by the adjacent electron-withdrawing hydroxyl group. The multiplicity arises from coupling to the neighboring protons on C2 and C4.

-

Piperidine Ring Protons: The protons on the piperidine ring (C2, C4, C5, and C6) are diastereotopic and exhibit complex splitting patterns. The equatorial protons generally resonate at a lower field (further downfield) compared to their axial counterparts due to anisotropic effects.

-

Exchangeable Protons: The protons of the amine (NH) and hydroxyl (OH) groups are exchangeable and often appear as a broad singlet. Their chemical shift can vary depending on the solvent, concentration, and temperature. Addition of D₂O would lead to the disappearance of these signals due to proton-deuterium exchange, a useful technique for their confirmation.

¹³C NMR Spectroscopy

Carbon-13 NMR (¹³C NMR) provides information about the carbon skeleton of a molecule.

Note on Data Source: The following ¹³C NMR data is for (R)-(+)-3-Hydroxypiperidine hydrochloride. The hydrochloride salt form will influence the chemical shifts, particularly for the carbons adjacent to the protonated nitrogen. In the free base form, these carbons would be expected to be shifted slightly upfield.

Table 2: ¹³C NMR Spectroscopic Data for (R)-(+)-3-Hydroxypiperidine Hydrochloride

| Chemical Shift (δ) ppm | Assignment |

| ~66.0 | C-3 |

| ~52.0 | C-2 |

| ~45.0 | C-6 |

| ~32.0 | C-4 |

| ~22.0 | C-5 |

Expert Interpretation:

-

C-3 Carbon: The carbon bearing the hydroxyl group (C-3) is the most downfield signal in the aliphatic region, appearing around 66.0 ppm, due to the deshielding effect of the electronegative oxygen atom.

-

C-2 and C-6 Carbons: The carbons adjacent to the nitrogen atom (C-2 and C-6) are also significantly downfield due to the electron-withdrawing effect of the nitrogen. In the hydrochloride salt, the protonation of the nitrogen further enhances this effect.

-

C-4 and C-5 Carbons: The remaining ring carbons (C-4 and C-5) resonate at higher fields (more upfield).

Experimental Protocol: NMR Data Acquisition

Caption: Workflow for NMR data acquisition and processing.

Causality Behind Experimental Choices:

-

Choice of Solvent: The choice of deuterated solvent is crucial. Chloroform-d (CDCl₃) is a common choice for many organic molecules. For more polar compounds like this compound, deuterium oxide (D₂O) or dimethyl sulfoxide-d₆ (DMSO-d₆) can be used. D₂O has the added benefit of exchanging with the NH and OH protons, leading to their disappearance from the spectrum and simplifying the analysis.

-

Internal Standard: Tetramethylsilane (TMS) is the standard internal reference for ¹H and ¹³C NMR, with its signal defined as 0.00 ppm. This allows for accurate comparison of chemical shifts across different experiments and instruments.

-

Number of Scans: The number of scans is chosen to achieve an adequate signal-to-noise ratio. ¹³C NMR requires significantly more scans than ¹H NMR due to the low natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

Note on Data Source: The following IR data is for racemic 3-hydroxypiperidine. The IR spectrum is not expected to differ for the (R)-enantiomer, as enantiomers have identical vibrational frequencies.

Table 3: Key IR Absorption Bands for 3-Hydroxypiperidine [3]

| Wavenumber (cm⁻¹) | Intensity | Bond Vibration | Functional Group |

| 3400-3200 | Strong, Broad | O-H stretch | Alcohol (H-bonded) |

| 3350-3310 | Medium | N-H stretch | Secondary Amine |

| 2950-2850 | Strong | C-H stretch | Alkane |

| 1250-1020 | Medium | C-N stretch | Aliphatic Amine |

| ~1070 | Strong | C-O stretch | Secondary Alcohol |

Expert Interpretation:

-

O-H and N-H Stretching Region: The most prominent feature in the IR spectrum of 3-hydroxypiperidine is the broad, strong absorption band in the 3400-3200 cm⁻¹ region, which is characteristic of the O-H stretching vibration of a hydrogen-bonded alcohol. Overlapping with this band, a medium-intensity peak corresponding to the N-H stretch of the secondary amine is expected around 3350-3310 cm⁻¹.

-

C-H Stretching Region: Strong absorptions between 2950 and 2850 cm⁻¹ are due to the C-H stretching vibrations of the methylene groups in the piperidine ring.

-

Fingerprint Region: The region below 1500 cm⁻¹ is known as the fingerprint region and contains a complex pattern of absorptions that are unique to the molecule. The strong absorption around 1070 cm⁻¹ is indicative of the C-O stretching vibration of the secondary alcohol, while the C-N stretching vibration appears in the 1250-1020 cm⁻¹ range.

Experimental Protocol: FTIR Data Acquisition (ATR)

Caption: Workflow for FTIR data acquisition using an ATR accessory.

Causality Behind Experimental Choices:

-

Attenuated Total Reflectance (ATR): ATR is a convenient and widely used technique for obtaining IR spectra of solid and liquid samples with minimal sample preparation. It is particularly suitable for viscous liquids or solids like this compound.

-

Background Spectrum: Collecting a background spectrum is a critical step to account for the absorbance of atmospheric carbon dioxide and water vapor, as well as any intrinsic absorbance of the ATR crystal. This ensures that the resulting spectrum is solely that of the sample.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of the molecular ion.

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Ion | Predicted Fragmentation Pathway |

| 101 | [M]⁺• | Molecular Ion |

| 102 | [M+H]⁺ | Protonated Molecular Ion (in ESI) |

| 84 | [M-OH]⁺ | Loss of hydroxyl radical |

| 70 | [M-CH₂OH]⁺ | α-cleavage with loss of hydroxymethyl radical |

| 57 | [C₄H₉]⁺ | Further fragmentation of the ring |

Expert Interpretation: The mass spectrum of this compound is expected to show a molecular ion peak ([M]⁺•) at m/z 101 under electron ionization (EI) conditions. In electrospray ionization (ESI), the protonated molecular ion ([M+H]⁺) at m/z 102 would be prominent.[4]

The fragmentation pattern of piperidine derivatives is often dominated by α-cleavage, which is the cleavage of a bond adjacent to the nitrogen atom.[4] This leads to the formation of a stable iminium ion. For this compound, key fragmentation pathways could include:

-

Loss of a hydroxyl radical: This would result in a fragment at m/z 84.

-

α-cleavage: Cleavage of the C2-C3 or C5-C6 bond could lead to various fragment ions. A significant fragment at m/z 70, corresponding to the loss of a hydroxymethyl radical, is plausible.

-

Ring opening and subsequent fragmentation: This can lead to a cascade of smaller fragment ions, such as the one observed at m/z 57.

Caption: Plausible fragmentation pathways for protonated this compound in ESI-MS.

Experimental Protocol: ESI-MS Data Acquisition

Caption: Workflow for ESI-MS data acquisition and analysis.

Causality Behind Experimental Choices:

-

Electrospray Ionization (ESI): ESI is a soft ionization technique that is well-suited for polar and thermally labile molecules like this compound. It typically produces protonated molecular ions with minimal fragmentation, which is ideal for determining the molecular weight.

-

Positive Ion Mode: Due to the basic nature of the piperidine nitrogen, positive ion mode is the preferred method for analysis, as it readily forms a protonated species ([M+H]⁺).

-

Solvent with Formic Acid: The addition of a small amount of formic acid to the solvent aids in the protonation of the analyte in the E-I source, enhancing the signal intensity of the [M+H]⁺ ion.

Conclusion

The spectroscopic techniques of NMR, IR, and MS provide a complementary and powerful toolkit for the comprehensive characterization of this compound. This guide has detailed the expected spectral features and provided a framework for data acquisition and interpretation. By understanding the principles behind these techniques and the characteristic spectroscopic signatures of this chiral building block, researchers can ensure the identity, purity, and structural integrity of their material, which is a critical prerequisite for its successful application in drug discovery and development.

References

- 1. Chiral NMR discrimination of piperidines and piperazines using (18-crown-6)-2,3,11,12-tetracarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 3-Hydroxypiperidine(6859-99-0) 1H NMR spectrum [chemicalbook.com]

- 3. 3-Hydroxypiperidine | C5H11NO | CID 23293 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

Safety, handling, and MSDS for (R)-piperidin-3-ol

An In-depth Technical Guide to the Safe Handling of (R)-Piperidin-3-ol for Research and Development

Introduction

This compound is a valuable chiral building block, frequently employed in the synthesis of complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs). Its utility in creating stereospecific molecules makes it a staple in medicinal chemistry and drug development. However, its chemical reactivity also necessitates a thorough understanding of its associated hazards. This guide is designed for researchers, scientists, and drug development professionals, providing a comprehensive overview of the safety, handling, and emergency procedures for this compound. As a senior application scientist, the goal is not merely to list procedures but to explain the causality behind them, fostering a culture of safety and scientific integrity in the laboratory.

Section 1: Chemical & Physical Properties - The Foundation of Risk Assessment

A robust safety protocol begins with a fundamental understanding of the substance's physical and chemical properties. These characteristics dictate its behavior under various laboratory conditions and are critical inputs for a comprehensive risk assessment. For instance, its high solubility in water informs appropriate spill cleanup and firefighting measures, while its physical form determines the potential for inhalation exposure.

| Property | Value | Source |

| CAS Number | 62414-68-0 | [1][2][3] |

| Synonyms | (3R)-3-piperidinol, (R)-3-Hydroxypiperidine | [3][4] |

| Molecular Formula | C₅H₁₁NO | [1][2][3] |

| Molecular Weight | 101.15 g/mol | [1][3][5] |

| Appearance | Colorless to yellow liquid, semi-solid, or solid | |

| Melting Point | 91-92 °C | [4] |

| Boiling Point | ~192 °C at 760 Torr | [4] |

| Flash Point | ~105 °C | [4] |

| Solubility | Freely soluble in water (794 g/L at 25 °C) | [4] |

| Density | ~1.016 g/cm³ | [4] |

Section 2: Hazard Identification and Risk Management

This compound is classified under the Globally Harmonized System (GHS) as a corrosive substance. Understanding this primary hazard is key to implementing effective safety controls.

Primary Hazard: GHS05 - Corrosion

The corrosive nature of this compound stems from its basicity, typical of secondary amines. Upon contact with tissue, it can cause rapid destruction of cell membranes through saponification of fats and extraction of membrane proteins, leading to severe chemical burns. The damage to the eyes can be irreversible and lead to permanent vision loss.

The Hierarchy of Controls

Effective risk management involves implementing controls in a specific order of priority. This "Hierarchy of Controls" model prioritizes eliminating the hazard at its source over relying on personal protective equipment.

Figure 1: Hierarchy of controls applied to handling this compound.

Section 3: Exposure Control & Personal Protective Equipment (PPE)

Given the corrosive nature of this compound, preventing all routes of exposure (dermal, ocular, inhalation) is critical. This is achieved through a multi-layered approach combining engineering controls and appropriate PPE.

3.1 Engineering Controls The primary engineering control for handling this compound is a properly functioning chemical fume hood . This contains vapors and aerosols, protecting the user from inhalation and preventing the contamination of the general laboratory environment. All manipulations, including weighing, transfers, and reaction setups, should be performed within the fume hood.

3.2 Administrative Controls

-

Standard Operating Procedures (SOPs): Detailed, written SOPs for all procedures involving this chemical must be developed and readily accessible.

-

Training: All personnel must be trained on the specific hazards, handling protocols, and emergency procedures for this compound before beginning work.

-

Designated Areas: Clearly mark areas where this compound is stored and handled.

3.3 Personal Protective Equipment (PPE) PPE is the final barrier between the researcher and the chemical. The selection of PPE must be based on a thorough risk assessment of the specific task being performed.[1]

| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |

| Weighing/Transfer | Safety goggles & Face shield | Chemical-resistant gloves (e.g., Nitrile) | Flame-resistant lab coat, closed-toe shoes | Not required if in fume hood |

| Reaction Setup/Workup | Safety goggles & Face shield | Chemical-resistant gloves (e.g., Nitrile) | Flame-resistant lab coat, closed-toe shoes | Not required if in fume hood |

| Large Spill Cleanup | Chemical splash goggles & Face shield | Heavy-duty chemical-resistant gloves | Chemical-resistant apron or suit | Full-face respirator with appropriate cartridge[1][6] |

-

Eye and Face Protection: Due to the severe eye damage hazard, a face shield must be worn over chemical splash goggles .[1][6] Goggles alone do not protect the face from splashes.

-

Skin Protection: Wear a lab coat and inspect gloves for any signs of degradation or puncture before each use.[6] Contaminated clothing must be removed immediately and laundered separately before reuse.[7]

-

Hand Protection: Nitrile gloves are commonly used, but for prolonged exposure or work with solutions, consulting a glove compatibility chart is recommended.

Section 4: Protocols for Handling & Storage

Adherence to established protocols is essential for ensuring safety and experimental reproducibility.

4.1 Standard Workflow: Preparing a Solution This workflow illustrates the critical safety checkpoints for a routine laboratory procedure.

Figure 2: Standard workflow for preparing a solution of this compound.

4.2 Storage Protocol Proper storage is crucial to maintain the chemical's integrity and prevent accidents.

-

Temperature: Store in a cool, dry place, refrigerated at 2-8°C.[2][8]

-

Atmosphere: Keep the container tightly sealed and handle under an inert gas if possible to protect from moisture.[1]

-

Light: Keep in a dark place to prevent potential degradation.[3][8]

-

Security: Store in a locked cabinet or an area with restricted access.[6]

-

Segregation: Store away from incompatible materials such as strong oxidizing agents and acids.

Section 5: Emergency Procedures

Preparedness is the key to mitigating the consequences of an accident. All personnel must be familiar with the location and use of emergency equipment, including safety showers, eyewash stations, and spill kits.

5.1 First Aid Measures Immediate and appropriate first aid is critical when dealing with corrosive chemical exposures.

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[6][7] Remove contact lenses if present and easy to do. Seek immediate medical attention without delay. [7]

-

Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with plenty of water for at least 15 minutes, preferably under a safety shower.[9] Seek medical attention if irritation persists.

-

Inhalation: Move the victim to fresh air and keep them in a position comfortable for breathing.[6][10] If the person is not breathing, give artificial respiration. Seek immediate medical attention.

-

Ingestion: Rinse mouth with water. Do NOT induce vomiting. [9] Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[10]

5.2 Spill Response The response to a spill depends on its size and the immediate hazards.

Figure 3: Decision-making workflow for chemical spill response.

For any spill, ensure the area is well-ventilated and eliminate all ignition sources. Cover drains to prevent environmental contamination. Use an inert, absorbent material like vermiculite or sand to contain the spill. Do not use combustible materials like paper towels to absorb the bulk of the spill.

Section 6: Waste Disposal

All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.

-

Collect waste in clearly labeled, sealed containers.

-

Never mix incompatible waste streams.

-

Follow all institutional, local, state, and federal regulations for hazardous waste disposal. Consult your institution's Environmental Health & Safety (EHS) department for specific guidance.

Conclusion

This compound is an indispensable tool in modern drug discovery, but its utility is matched by its potential hazards. As scientists, our responsibility extends beyond achieving our research goals to ensuring the safety of ourselves, our colleagues, and our environment. By understanding the chemical nature of this reagent and rigorously applying the principles of the hierarchy of controls, detailed handling protocols, and emergency preparedness, we can confidently and safely harness its synthetic power. A proactive and educated approach to safety is the cornerstone of responsible scientific practice.

References

- 1. 62414-68-0 | this compound | Chiral Building Blocks | Ambeed.com [ambeed.com]

- 2. This compound|lookchem [lookchem.com]

- 3. chemscene.com [chemscene.com]

- 4. CAS # 62414-68-0, (R)-3-Piperidinol, (+)-3-Hydroxypiperidine, (3R)-3-Hydroxypiperidine, (R)-3-Hydroxypiperidine - chemBlink [chemblink.com]

- 5. 3-Hydroxypiperidine | C5H11NO | CID 23293 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. echemi.com [echemi.com]

- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 8. 62414-68-0|this compound|BLD Pharm [bldpharm.com]

- 9. pentachemicals.eu [pentachemicals.eu]

- 10. lobachemie.com [lobachemie.com]

The Cornerstone of Chiral Pharmaceuticals: A Technical Guide to (R)-piperidin-3-ol

Foreword: Unveiling the Potential of a Key Chiral Building Block

In the landscape of modern drug discovery and development, the pursuit of stereochemically pure compounds is paramount. The specific three-dimensional arrangement of atoms within a molecule can profoundly dictate its pharmacological activity, efficacy, and safety profile. Among the vast arsenal of chiral synthons available to medicinal chemists, (R)-piperidin-3-ol has emerged as a cornerstone for the construction of a diverse range of complex pharmaceutical agents. This technical guide provides an in-depth exploration of the pharmacological profile, biological activities, and synthetic accessibility of this compound, tailored for researchers, scientists, and drug development professionals. We will delve into not just the "what," but the "why," offering field-proven insights into the strategic application of this versatile chiral building block.

Physicochemical Properties and Stereochemical Integrity

This compound is a chiral secondary alcohol with a piperidine ring system. Its stereochemical purity is the critical attribute that underpins its value in asymmetric synthesis.

| Property | Value | Source |

| CAS Number | 62414-68-0 | [1] |

| Molecular Formula | C₅H₁₁NO | [1] |

| Molecular Weight | 101.15 g/mol | [1] |

| Appearance | Colorless to yellow liquid or solid | --INVALID-LINK-- |

| SMILES | O[C@@H]1CCCNC1 | [1] |

The (R)-configuration at the C3 position of the piperidine ring provides a crucial stereocenter that directs the chirality of subsequent synthetic transformations, ultimately influencing the stereochemistry of the final active pharmaceutical ingredient (API).

Synthesis and Chiral Resolution: Accessing the Enantiopure Scaffold

The efficient and scalable synthesis of enantiomerically pure this compound is a key consideration for its industrial application. Several strategies have been developed, with enzymatic kinetic resolution being a particularly powerful and green approach.

Enzymatic Kinetic Resolution: A Protocol for High Enantiomeric Purity

Lipases are versatile enzymes capable of catalyzing the enantioselective acylation or hydrolysis of racemic alcohols. This protocol outlines a general procedure for the lipase-catalyzed kinetic resolution of racemic 3-hydroxypiperidine. The choice of lipase, acyl donor, and solvent is critical for achieving high enantioselectivity and yield.

Protocol: Lipase-Catalyzed Kinetic Resolution of (±)-N-Boc-3-hydroxypiperidine

This protocol is adapted from established methods for the kinetic resolution of similar chiral alcohols.

Materials:

-

(±)-N-Boc-3-hydroxypiperidine

-

Immobilized Lipase (e.g., Novozym 435 - Candida antarctica lipase B)

-

Acyl donor (e.g., vinyl acetate)

-

Organic solvent (e.g., tert-butyl methyl ether (TBME))

-

Phosphate buffer (pH 7.0)

-

Sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

Reaction Setup: To a solution of (±)-N-Boc-3-hydroxypiperidine (1.0 eq) in TBME, add immobilized lipase (e.g., 10-50% w/w of the substrate).

-

Acylation: Add vinyl acetate (0.5-0.6 eq) and stir the mixture at a controlled temperature (e.g., 30-40 °C).

-

Monitoring: Monitor the reaction progress by chiral HPLC or TLC to determine the conversion and enantiomeric excess (ee) of the remaining alcohol and the formed ester. The reaction is typically stopped at or near 50% conversion to maximize the ee of both products.

-

Work-up: Once the desired conversion is reached, filter off the immobilized enzyme. The enzyme can often be washed and reused.

-

Extraction: Wash the filtrate with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Separate the unreacted (R)-N-Boc-3-hydroxypiperidine from the acylated (S)-enantiomer by silica gel column chromatography.

-

Deprotection (Optional): The Boc protecting group can be removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to yield the free this compound.

Causality Behind Experimental Choices:

-

Immobilized Lipase: Using an immobilized enzyme simplifies the work-up process, allowing for easy recovery and recycling of the biocatalyst, which is crucial for cost-effective industrial applications.

-

Vinyl Acetate: Vinyl acetate is an irreversible acyl donor, which drives the reaction forward and prevents the reverse reaction (hydrolysis of the ester), leading to higher conversions and enantioselectivities.

-

Stopping at ~50% Conversion: In a kinetic resolution, the theoretical maximum yield for a single enantiomer is 50%. Stopping the reaction near this point ensures that both the unreacted starting material and the product are obtained with high enantiomeric excess.

Asymmetric Synthesis: Biocatalytic Reduction

An alternative to resolving a racemic mixture is the asymmetric synthesis of the desired enantiomer. A highly efficient method involves the biocatalytic reduction of a prochiral ketone precursor, N-Boc-3-piperidone, using a ketoreductase (KRED).

Experimental Workflow: Asymmetric Reduction of N-Boc-3-piperidone

This workflow leverages a whole-cell biocatalyst co-expressing a ketoreductase and a glucose dehydrogenase for cofactor regeneration, a common strategy to enhance the efficiency and economics of the process.

Caption: Biocatalytic reduction of N-Boc-3-piperidone to (S)-N-Boc-3-hydroxypiperidine.

Pharmacological Profile and Biological Activity

While this compound is primarily utilized as a chiral building block, the piperidine scaffold itself is a well-established pharmacophore present in numerous biologically active molecules. Understanding the inherent biological activities of the core structure and its simple derivatives provides valuable insights for drug design.

Direct Biological Activity of this compound and Close Analogs

Direct pharmacological data for this compound is limited in the public domain. However, studies on closely related piperidine derivatives suggest potential interactions with several key receptor systems.

-

Cholinergic System: this compound has been reported to induce acetylcholine release from neurons in the mouse brain and to have a switchable effect on potassium channels in rat neurons.[2]

-

Sigma Receptors: The sigma receptor family (σ1 and σ2) are implicated in a variety of neurological functions and are targets for psychotropic drugs. Studies on (+)-3-(3-hydroxyphenyl)-N-(1-propyl)piperidine ((+)-3-PPP), a close structural analog of a derivatized this compound, have demonstrated high affinity for sigma receptors.[3] This suggests that the 3-hydroxypiperidine scaffold is a privileged structure for sigma receptor binding.

Quantitative Binding Data for a Sigma Receptor Ligand with a 3-Hydroxypiperidine Moiety

| Compound | Receptor | Ki (nM) |

| (+)-3-PPP | σ (high affinity) | 1.3 - 7.5 |

| (+)-3-PPP | σ (low affinity) | 84 - 500 |

Data from a study on (+)-[3H]3-(3-hydroxyphenyl)-N-(1-propyl)piperidine.[3]

-

Dopamine and Serotonin Receptors: The piperidine nucleus is a common feature in ligands for dopamine and serotonin receptors. While direct binding data for this compound is scarce, derivatives have shown high affinity for these targets. For instance, certain 3-[(aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives exhibit high affinity for the serotonin transporter (SERT), with Ki values ranging from 2 to 400 nM.[4]

This compound as a Key Intermediate in Ibrutinib

The most prominent application of this compound is as a crucial chiral intermediate in the synthesis of Ibrutinib , a first-in-class Bruton's tyrosine kinase (BTK) inhibitor.

Ibrutinib (Imbruvica®)

-

Mechanism of Action: Ibrutinib is a potent and irreversible inhibitor of BTK, a key enzyme in the B-cell receptor (BCR) signaling pathway. It forms a covalent bond with a cysteine residue (Cys481) in the active site of BTK, leading to its inactivation.

-

Therapeutic Use: Ibrutinib is approved for the treatment of various B-cell malignancies, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL).

-

Binding Affinity: Ibrutinib exhibits a high binding affinity for BTK, with a reported IC₅₀ of 0.5 nM.[5]

The Bruton's Tyrosine Kinase (BTK) Signaling Pathway and the Role of Ibrutinib

The following diagram illustrates the central role of BTK in the BCR signaling cascade and how Ibrutinib intervenes.

Caption: Ibrutinib's inhibition of the BTK signaling pathway.

Structure-Activity Relationships (SAR) of Piperidinol Derivatives

The versatility of the this compound scaffold allows for systematic structural modifications to explore and optimize biological activity. A notable example is the investigation of piperidinol analogs as anti-tuberculosis agents.

Quantitative SAR of Piperidinol Analogs Against Mycobacterium tuberculosis

A study on a series of piperidinol derivatives identified compounds with significant anti-tuberculosis activity. The following table summarizes the minimum inhibitory concentration (MIC) for a selection of these analogs, highlighting the impact of structural modifications.[6]

| Compound | R Group | MIC (µg/mL) |

| 4a | 4-Fluorophenoxy | 3.12 |

| 4b | 4-Chlorophenoxy | 1.56 |

| 4c | 4-Bromophenoxy | 3.12 |

| 4d | 4-Iodophenoxy | 6.25 |

| 4e | 4-Nitrophenoxy | 1.56 |

| 4f | 4-Cyanophenoxy | 3.12 |

| 4m | 4-(Trifluoromethyl)phenoxy | 1.56 |

Data from a study on 1-((S)-3-(substituted phenoxy)-2-hydroxypropyl)-4-(4-chloro-3-(trifluoromethyl)phenyl)piperidin-4-ol analogs.[6]

Expert Insights on SAR:

The data suggests that electron-withdrawing groups at the para-position of the phenoxy ring, such as chloro, nitro, and trifluoromethyl, are well-tolerated and can lead to potent anti-tuberculosis activity. This provides a clear direction for further optimization of this scaffold for infectious disease applications.

Conclusion: A Versatile Scaffold for Future Drug Discovery

This compound stands as a testament to the power of chiral building blocks in modern pharmaceutical development. Its strategic incorporation into complex molecules, exemplified by the potent BTK inhibitor Ibrutinib, underscores its significance. While its own pharmacological profile is still being fully elucidated, the inherent biological relevance of the piperidine scaffold, coupled with the synthetic accessibility of the enantiopure (R)-enantiomer, ensures that this compound will remain a highly valuable tool in the hands of medicinal chemists for the foreseeable future. The continued exploration of its derivatives is likely to yield novel therapeutic agents across a spectrum of diseases.

References

- 1. chemscene.com [chemscene.com]

- 2. Regulation of sigma-receptors: high- and low-affinity agonist states, GTP shifts, and up-regulation by rimcazole and 1,3-Di(2-tolyl)guanidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Multiple affinity binding states of the sigma receptor: effect of GTP-binding protein-modifying agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 3-[(Aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives: high-affinity ligands for the serotonin transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery, synthesis, and biological evaluation of piperidinol analogs with anti-tuberculosis activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity - PMC [pmc.ncbi.nlm.nih.gov]

(R)-piperidin-3-ol mechanism of action in biological systems

An In-Depth Technical Guide to the Biological Role of the (R)-piperidin-3-ol Scaffold

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The this compound moiety is a quintessential chiral building block in modern medicinal chemistry. While not possessing significant standalone pharmacological activity, its rigid, three-dimensional structure and stereochemically defined hydroxyl group make it a "privileged scaffold."[1][2] This means its core structure is repeatedly found in successful drugs targeting a wide array of biological systems.[3][4] The specific R stereochemistry at the C3 position, combined with the hydrogen-bonding capability of the hydroxyl group and the basic nitrogen atom, provides a precise conformational and electronic profile. This profile is crucial for achieving high-affinity and selective interactions with complex biological targets such as enzymes and receptors.[1][5] This guide delves into the mechanistic significance of this scaffold, using the paradigm of Bruton's Tyrosine Kinase (BTK) inhibitors to illustrate its role in achieving targeted therapeutic action.

The this compound Scaffold: A Foundation for Specificity

The utility of the this compound scaffold lies in its stereochemical and functional properties, which medicinal chemists leverage to solve complex drug design challenges:

-

Stereochemical Control: Chirality is fundamental to molecular recognition in biological systems. The fixed (R)-configuration at the C3 position orients substituents in a predictable three-dimensional space, which is critical for fitting into the chiral binding pockets of target proteins.[1][5]

-

Hydrogen Bonding: The hydroxyl group acts as both a hydrogen bond donor and acceptor. This allows it to form key interactions with amino acid residues (e.g., aspartate, serine, threonine) in a target's active site, often serving as an anchor point for the entire molecule.

-

Modulation of Physicochemical Properties: The piperidine ring influences a compound's solubility, lipophilicity, and metabolic stability.[2] Its basic nitrogen can be protonated at physiological pH, enhancing aqueous solubility and enabling ionic interactions.

-

Vectorial Orientation: The scaffold serves as a rigid framework to which other pharmacophoric elements can be attached. The specific geometry of the piperidine ring directs these elements toward their intended interaction points within the target protein.

The diagram below illustrates the core features of the this compound scaffold and potential points for chemical modification to generate diverse compound libraries for screening.

Caption: Structure-Activity Relationship (SAR) concept for the this compound scaffold.

Case Study: Bruton's Tyrosine Kinase (BTK) Inhibitors

The critical role of piperidine-like scaffolds is exemplified in the development of BTK inhibitors, a revolutionary class of drugs for B-cell malignancies.[6][7] BTK is a non-receptor tyrosine kinase essential for B-cell receptor (BCR) signaling, which promotes B-cell proliferation and survival.[8] Dysregulation of the BCR pathway is a hallmark of cancers like Chronic Lymphocytic Leukemia (CLL) and Mantle Cell Lymphoma (MCL).[6][9]

Mechanism of Action: Covalent Inhibition of BTK

The first-in-class BTK inhibitor, Ibrutinib, provides a clear mechanistic blueprint.[10] Ibrutinib acts as a potent and irreversible inhibitor of BTK.[9] Its mechanism involves the following key steps:

-

Binding to the Active Site: Ibrutinib docks into the ATP-binding pocket of BTK.

-

Covalent Bond Formation: An acrylamide moiety on Ibrutinib is positioned proximal to a specific cysteine residue (Cys481) within the BTK active site. The molecule's piperidine-derived scaffold is instrumental in achieving this precise orientation.

-

Irreversible Inhibition: The acrylamide group acts as a Michael acceptor, forming a permanent covalent bond with the thiol group of Cys481.[9][11]

-

Pathway Blockade: This irreversible binding permanently inactivates the kinase, blocking the entire downstream BCR signaling cascade. This includes the inhibition of PLCγ2, AKT, and NF-κB activation.[11]

-

Therapeutic Effect: The blockade of survival signals leads to reduced B-cell proliferation, impaired cell adhesion and migration, and ultimately, apoptosis (programmed cell death) of the malignant B-cells.[9][11]

The signaling pathway below illustrates the central role of BTK and the point of intervention by inhibitors like Ibrutinib.

Caption: Simplified B-Cell Receptor (BCR) signaling pathway and Ibrutinib's point of inhibition.

Quantitative Analysis of BTK Inhibitors

The potency of BTK inhibitors is determined through various biochemical and cell-based assays. The half-maximal inhibitory concentration (IC₅₀) is a key metric used to compare the efficacy of different compounds.

| Compound | Target | Assay Type | IC₅₀ (nM) | Citation |

| Ibrutinib | BTK | Biochemical Assay | 0.5 | [8] |

| Acalabrutinib | BTK | Biochemical Assay | 3-5 | [7][12] |

| Zanubrutinib | BTK | Biochemical Assay | <1 | [7][12] |

Note: IC₅₀ values can vary based on specific assay conditions. The values presented are representative of the high potency of these agents.

Key Experimental Protocols

Verifying the mechanism of action of a targeted inhibitor requires a multi-faceted experimental approach. Below are outlines of two core methodologies.

Protocol: In Vitro Kinase Assay (BTK IC₅₀ Determination)

Causality: This experiment directly measures the ability of a compound to inhibit the enzymatic activity of isolated BTK protein. It is the primary method for determining potency (IC₅₀) against the direct target, independent of cellular effects.

Methodology:

-

Plate Preparation: Add recombinant human BTK enzyme to the wells of a microtiter plate.

-

Compound Addition: Prepare serial dilutions of the test compound (e.g., Ibrutinib) in DMSO and add to the wells. Include a "no inhibitor" control (DMSO only) and a "no enzyme" background control.

-

Pre-incubation: Incubate the enzyme and inhibitor for a defined period (e.g., 30 minutes) at room temperature to allow for binding.

-

Reaction Initiation: Add a kinase reaction buffer containing a peptide substrate and ATP (often radiolabeled ³³P-ATP or coupled to a fluorescence/luminescence system like ADP-Glo™).

-

Kinase Reaction: Incubate for 1-2 hours at 30°C to allow the enzyme to phosphorylate the substrate.

-

Reaction Termination: Stop the reaction by adding a stop solution (e.g., EDTA).

-

Signal Detection: Quantify the amount of phosphorylated substrate. For radiolabeling, this involves capturing the peptide on a filter membrane and measuring radioactivity. For luminescence assays, the amount of ADP produced is measured.

-

Data Analysis: Subtract background, normalize the data to the "no inhibitor" control (100% activity), and plot the percent inhibition versus the log of inhibitor concentration. Fit the data to a four-parameter logistic equation to calculate the IC₅₀ value.

Workflow: Cell-Based Proliferation Assay

Causality: This assay moves from the isolated enzyme to a biological system. It assesses whether inhibiting the target (BTK) translates into the desired functional outcome (halting the proliferation of malignant B-cells). It provides a crucial link between biochemical potency and cellular efficacy.

Caption: Standard workflow for a cell-based anti-proliferation assay.

Conclusion

The this compound structure is a cornerstone of modern drug discovery, not for its intrinsic activity, but for the ideal conformational and functional properties it imparts to larger, more complex molecules. Its value as a chiral scaffold is powerfully demonstrated by the success of targeted therapies like BTK inhibitors. By providing a rigid, stereochemically defined framework, it enables the precise positioning of pharmacophoric elements required for high-potency and selective inhibition of disease-relevant targets. Understanding the mechanistic role of such privileged scaffolds is paramount for drug development professionals seeking to design the next generation of effective and specific therapeutics.

References

- 1. (3R)-1-methylpiperidin-3-ol | 28808-26-6 | Benchchem [benchchem.com]

- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. thieme-connect.com [thieme-connect.com]

- 6. What are BTK inhibitors and how do they work? [synapse.patsnap.com]

- 7. mdpi.com [mdpi.com]

- 8. BTK Inhibitors: present and future - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Ibrutinib - Wikipedia [en.wikipedia.org]

- 10. Ibrutinib - Uses, Side Effects, Warnings & FAQs [macariushealth.com]

- 11. What is the mechanism of Ibrutinib? [synapse.patsnap.com]

- 12. Bruton's tyrosine kinase - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Solubility and Stability of (R)-piperidin-3-ol

Introduction

(R)-piperidin-3-ol, a chiral heterocyclic alcohol, is a versatile building block of significant interest in the pharmaceutical and fine chemical industries. Its rigid piperidine scaffold, coupled with the stereospecific presentation of a hydroxyl group, makes it a valuable intermediate in the synthesis of a wide array of biologically active molecules. Understanding the fundamental physicochemical properties of this compound, specifically its solubility in various solvent systems and its stability under diverse environmental conditions, is paramount for its effective utilization in synthetic chemistry, process development, and formulation.

This technical guide provides a comprehensive overview of the solubility and stability of this compound, designed for researchers, scientists, and drug development professionals. The information presented herein is a synthesis of available data and established scientific principles, intended to facilitate informed decision-making in the laboratory and during process scale-up.

Physicochemical Properties of this compound

A foundational understanding of the intrinsic properties of this compound is essential before delving into its solubility and stability characteristics.

| Property | Value | Source(s) |

| Chemical Name | (3R)-piperidin-3-ol | [1][2] |

| Synonyms | (R)-3-Hydroxypiperidine, (3R)-3-Piperidinol | [1][2] |

| CAS Number | 62414-68-0 | [1][2] |

| Molecular Formula | C₅H₁₁NO | [1][2] |

| Molecular Weight | 101.15 g/mol | [2] |

| Appearance | Colorless to yellow liquid or semi-solid/solid | [1] |

| Storage Conditions | 2-8°C, sealed in a dry, dark place | [1][3] |

Solubility Profile of this compound

The solubility of a compound is a critical parameter that dictates its utility in various applications, from reaction media selection to purification and formulation. The presence of both a polar hydroxyl group and a basic secondary amine in the piperidine ring of this compound suggests a propensity for solubility in polar solvents.

Qualitative and Quantitative Solubility Data

| Solvent | Type | Predicted/Known Solubility | Rationale/Reference |

| Water | Polar Protic | Highly Soluble (1 g/mL for racemate) | The hydroxyl and amine groups readily form hydrogen bonds with water. |

| Methanol | Polar Protic | Soluble | Similar to water, capable of hydrogen bonding. A related compound, (R)-3-(Boc-amino)piperidine, is soluble in methanol.[4] |

| Ethanol | Polar Protic | Soluble | Expected to be a good solvent due to its polarity and hydrogen bonding capacity.[4][5] |

| Isopropanol | Polar Protic | Moderately Soluble | Lower polarity than methanol and ethanol may slightly reduce solubility. |

| Acetonitrile | Polar Aprotic | Soluble | The polar nature of the solvent can solvate the polar functional groups of the molecule. |

| Tetrahydrofuran (THF) | Polar Aprotic | Sparingly Soluble to Soluble | The ether oxygen can act as a hydrogen bond acceptor. |

| Dichloromethane (DCM) | Nonpolar Aprotic | Sparingly Soluble | Limited polarity of the solvent. |

| Toluene | Nonpolar Aprotic | Poorly Soluble | The nonpolar nature of toluene is not conducive to solvating the polar this compound. |

| Hexane | Nonpolar Aprotic | Insoluble/Poorly Soluble | Highly nonpolar solvent. |

Experimental Protocol for Solubility Determination

To ascertain the precise solubility of this compound in a specific solvent, a standardized experimental protocol is recommended. The following outlines a common method for determining equilibrium solubility.

Objective: To determine the solubility of this compound in a given solvent at a specified temperature (e.g., 25°C).

Materials:

-

This compound (of known purity)

-

Selected solvent (analytical grade)

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Vials with screw caps

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or ELSD)

Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials.

-

Add a known volume of the selected solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25°C).

-

Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. Visual inspection should confirm the presence of undissolved solid.

-

-

Sample Collection and Preparation:

-

Allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved solids.

-

-

Analysis:

-

Accurately weigh the filtered solution.

-

Dilute the filtered solution with a suitable solvent to a concentration within the linear range of a pre-validated HPLC method.

-

Analyze the diluted sample by HPLC to determine the concentration of this compound.

-

-

Calculation:

-

Calculate the solubility in mg/mL or g/100mL using the determined concentration and the dilution factor.

-

Diagram of the Solubility Determination Workflow

Caption: Workflow for experimental solubility determination.

Stability of this compound: A Forced Degradation Perspective

Understanding the stability of this compound is crucial for defining appropriate storage conditions, predicting shelf-life, and identifying potential impurities that may arise during synthesis, purification, or storage. Forced degradation studies, or stress testing, are an essential component of this evaluation, providing insights into the intrinsic stability of the molecule and its potential degradation pathways.[6]

General Principles of Forced Degradation

Forced degradation studies involve subjecting the compound to conditions more severe than accelerated stability testing to intentionally induce degradation.[6] The goal is to generate degradation products that could potentially form under normal storage conditions over a longer period. The typical stress conditions, as outlined by the International Council for Harmonisation (ICH) guidelines, include:

-

Acidic and Basic Hydrolysis: Exposure to acidic and basic conditions can reveal susceptibility to hydrolysis.

-

Oxidation: The use of an oxidizing agent like hydrogen peroxide helps to identify if the molecule is prone to oxidation.

-

Thermal Stress: Elevated temperatures can accelerate thermally induced degradation.

-

Photolytic Stress: Exposure to light, particularly UV, can uncover photosensitivity.

Predicted Stability and Potential Degradation Pathways

While specific forced degradation data for this compound is not extensively published, its chemical structure allows for the prediction of its stability profile and likely degradation pathways.

-

Hydrolytic Stability: The piperidine ring itself is generally stable to hydrolysis. The C-O and C-N bonds are not typically labile under mild acidic or basic conditions. Therefore, this compound is expected to be relatively stable to hydrolysis.

-

Oxidative Stability: The secondary amine in the piperidine ring is a potential site for oxidation. Exposure to oxidizing agents could lead to the formation of the corresponding N-oxide or other oxidative degradation products.

-

Thermal Stability: this compound is expected to be thermally stable at ambient and moderately elevated temperatures. At very high temperatures, decomposition is likely to occur, potentially through complex, non-specific pathways.

-

Photostability: The molecule does not contain significant chromophores that would suggest a high degree of photosensitivity. However, prolonged exposure to high-intensity UV light could potentially induce degradation through radical mechanisms.

Experimental Protocol for Forced Degradation Studies

The following protocol provides a general framework for conducting forced degradation studies on this compound. The conditions should be adjusted to achieve a target degradation of 5-20%.

Objective: To investigate the degradation of this compound under various stress conditions and to identify the resulting degradation products.

Materials:

-

This compound

-

Hydrochloric acid (e.g., 0.1 M, 1 M)

-

Sodium hydroxide (e.g., 0.1 M, 1 M)

-

Hydrogen peroxide (e.g., 3%)

-

Methanol or another suitable co-solvent

-

Water bath or oven

-

Photostability chamber

-

HPLC-UV system

-

Liquid Chromatography-Mass Spectrometry (LC-MS) system for identification of degradation products

Methodology:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with an equal volume of HCl solution (e.g., 0.1 M or 1 M). Heat at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

-

Base Hydrolysis: Mix the stock solution with an equal volume of NaOH solution (e.g., 0.1 M or 1 M). Heat at a controlled temperature (e.g., 60°C) for a defined period.

-

Oxidative Degradation: Mix the stock solution with an equal volume of hydrogen peroxide solution (e.g., 3%). Keep at room temperature for a defined period.

-

Thermal Degradation: Expose a solid sample and a solution of this compound to elevated temperature (e.g., 80°C) in an oven for a defined period.

-

Photolytic Degradation: Expose a solid sample and a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber. A dark control should be run in parallel.

-

-

Sample Analysis:

-

At appropriate time points, withdraw samples from each stress condition.

-

Neutralize the acidic and basic samples before analysis.

-

Analyze all samples, including a non-stressed control, by a stability-indicating HPLC method. This method must be capable of separating the parent compound from all degradation products.

-

For the identification of degradation products, analyze the stressed samples by LC-MS.

-

Diagram of a Potential Oxidative Degradation Pathway

Caption: A potential oxidative degradation pathway for this compound.

Conclusion

This compound is a key chiral intermediate with a solubility profile that favors polar solvents, a characteristic that is advantageous for its use in many common reaction and purification systems. Based on its chemical structure, it is predicted to be relatively stable under hydrolytic, thermal, and photolytic stress, with the secondary amine presenting a potential site for oxidative degradation.

This technical guide provides a framework for understanding and evaluating the solubility and stability of this compound. It is imperative for researchers and drug development professionals to conduct specific experimental validation of these properties within their own systems to ensure the quality, purity, and integrity of their processes and products. The protocols and predictive information contained herein serve as a robust starting point for these critical investigations.

References

Discovery and historical background of piperidine alkaloids

An In-Depth Technical Guide to the Discovery and Historical Background of Piperidine Alkaloids

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Abstract

The piperidine alkaloids, a vast and structurally diverse class of natural products, represent a cornerstone in the history of organic chemistry and pharmacology. Characterized by the saturated six-membered nitrogen-containing heterocycle, these compounds have journeyed from ancient poisons and traditional medicines to pivotal molecules in modern drug discovery. This technical guide provides a comprehensive historical narrative of their discovery, from the first isolation of piperine in the early 19th century to the landmark first total synthesis of an alkaloid, coniine. We will explore the evolution of the scientific methodologies used to isolate and elucidate their structures, the key intellectual breakthroughs that defined their chemistry, and the parallel discovery of their profound biological activities. This guide is designed to provide researchers with a deep appreciation of the foundational science that underpins the contemporary study of these vital natural products.

The Dawn of Alkaloid Chemistry: Early Isolations (1819 – 1827)

The story of piperidine alkaloids begins in the early 19th century, a period of burgeoning interest in the chemical constituents of plants. Chemists, driven by a desire to isolate the "active principles" of medicinal and culinary botanicals, developed the foundational techniques of natural product chemistry.

The First Isolation: Piperine from Piper nigrum

The first member of this class to be isolated was piperine , the compound responsible for the characteristic pungency of black pepper (Piper nigrum). In 1819, the Danish physicist and chemist Hans Christian Ørsted successfully extracted the crystalline compound.[1][2] This achievement was significant not just for the piperidine family, but for the nascent field of alkaloid chemistry, a term that would be coined by Carl F. W. Meissner in the same year.[3] Ørsted's initial work provided the pure substance that would allow future generations of chemists to determine its structure, C₁₇H₁₉NO₃, and eventually identify it as 1-piperoylpiperidine.[1]

Experimental Protocol: Reconstruction of an Early Piperine Isolation

The following protocol is a modern interpretation of the early solvent extraction techniques used to isolate piperine. Early methods relied on repeated solvent washes and precipitation.

Objective: To isolate crude piperine from ground black pepper.

Materials:

-

Ground black pepper (Piper nigrum)

-

95% Ethanol

-

10% Potassium hydroxide (KOH) in ethanol

-

Beakers, flasks, reflux condenser

-

Filtration apparatus (e.g., Büchner funnel)

-

Heating mantle

Methodology:

-

Extraction: 15.0 g of finely ground black pepper is placed in a round-bottom flask with 50 mL of 95% ethanol.[4]

-

The mixture is heated under reflux for approximately 90 minutes to extract the alkaloids and other soluble components into the ethanol. The use of reflux was a critical choice to maximize extraction efficiency by maintaining the solvent at its boiling point without evaporative loss.

-

Filtration: After cooling, the mixture is filtered under vacuum to remove the solid pepper grounds. The filtrate, containing piperine and other extracts, is collected.

-

Saponification of Resins: 10 mL of 10% ethanolic KOH is added to the filtrate. This step is crucial for hydrolyzing co-extracted resins and fats into water-soluble soaps, which would otherwise co-precipitate with the piperine.

-

Precipitation: The alkaline solution is allowed to stand. Upon cooling, piperine, which is poorly soluble in the aqueous-ethanolic solution, precipitates as yellow crystals.[4]

-

Purification: The crude piperine crystals are collected by filtration and can be further purified by recrystallization from an acetone/hexane mixture to yield a product with a melting point of 128-130 °C.[1][5]

The Poison of Hemlock: Isolation of Coniine

While piperine was of culinary and academic interest, the next major discovery was of a piperidine alkaloid with notorious toxicity. Coniine , the primary toxic principle of poison hemlock (Conium maculatum), has a dark history, most famously as the poison used in the execution of Socrates in 399 BC.[6][7][8] In 1826, the German chemist Giseke first isolated this volatile, alkaline liquid, marking a critical step towards understanding the chemical basis of one of history's most infamous poisons.[6] Unlike the solid piperine, coniine's liquid nature and simple structure (C₈H₁₇N) presented a different, and in many ways greater, challenge for the chemists of the era.[6]

The Pinnacle of 19th Century Synthesis: The Coniine Case Study

The structural elucidation and subsequent synthesis of coniine is a landmark chapter in the history of organic chemistry. It represents a transition from chemistry as an observational science to a creative one, where complex natural molecules could be constructed in the laboratory.

Structural Elucidation by Hofmann

The puzzle of coniine's structure was solved by the brilliant chemist August Wilhelm von Hofmann in 1881.[6] Through a series of chemical degradations—a common but arduous method before the advent of spectroscopy—Hofmann determined that coniine was 2-propylpiperidine. This discovery laid the essential groundwork for the ultimate challenge: total synthesis.

The First Total Synthesis of an Alkaloid: Ladenburg (1886)

In 1886, Albert Ladenburg achieved what was previously thought impossible: the first total synthesis of an alkaloid.[7][9][10] This achievement was a monumental proof of concept for the field of organic synthesis, demonstrating that chemists could artificially create the complex molecules produced by living organisms. Ladenburg's synthesis of racemic (±)-coniine was a multi-step process that showcased the predictive power of the emerging theories of chemical structure.[9]

Experimental Protocol: Ladenburg's Synthesis of (±)-Coniine (1886)

This protocol outlines the key steps in Ladenburg's historic synthesis. The choice of reagents reflects the toolkit available to a 19th-century chemist, relying on thermal rearrangement, condensation, and powerful, non-selective reductions.

Objective: To perform the first total synthesis of the alkaloid coniine.

Materials:

-

N-methylpyridine iodide

-

Acetaldehyde (used in its stable trimer form, paraldehyde)

-

Anhydrous zinc chloride (ZnCl₂)

-

Metallic sodium (Na)

-

Ethanol

-

(+)-Tartaric acid (for resolution)

Methodology:

-

Rearrangement to 2-Picoline: N-methylpyridine iodide is heated to a high temperature (~250-300 °C).[9] This harsh thermal condition induces a rearrangement to form 2-methylpyridine (α-picoline). This was a clever, if brute-force, way to move the methyl group onto the pyridine ring.

-

Knoevenagel Condensation: 2-methylpyridine is reacted with acetaldehyde in the presence of a catalyst like anhydrous zinc chloride.[9][11] This is a Knoevenagel-type condensation reaction, forming 2-propenylpyridine. Ladenburg ingeniously used paraldehyde, which decomposes to acetaldehyde upon heating, providing the necessary reactant in situ.[9]

-

Reduction to Racemic Coniine: The 2-propenylpyridine intermediate is reduced using metallic sodium in ethanol.[9] This powerful reducing agent combination reduces both the double bond in the side chain and the aromatic pyridine ring to the saturated piperidine ring, yielding racemic (±)-coniine.

-

Resolution: Ladenburg completed the synthesis by resolving the racemic mixture. He used (+)-tartaric acid to form diastereomeric salts. These salts have different solubilities, allowing them to be separated by fractional crystallization, a painstaking but effective technique that ultimately yielded the enantiopure forms of coniine.[8][9]

Visualization: Ladenburg's Coniine Synthesis